4-Nitrophenyl 8-methyl-2-(4-methylphenyl)quinoline-4-carboxylate
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Overview
Description
4-NITROPHENYL 8-METHYL-2-(4-METHYLPHENYL)-4-QUINOLINECARBOXYLATE is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-NITROPHENYL 8-METHYL-2-(4-METHYLPHENYL)-4-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 2-nitroaniline with cyanoacetic acid in the presence of dimethylformamide, dicyclohexyl carbodiimide, and 4-N,N-dimethylaminopyridine . This reaction forms an intermediate, which is then subjected to further reactions to introduce the quinoline and methylphenyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-NITROPHENYL 8-METHYL-2-(4-METHYLPHENYL)-4-QUINOLINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups to the quinoline core.
Scientific Research Applications
4-NITROPHENYL 8-METHYL-2-(4-METHYLPHENYL)-4-QUINOLINECARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-NITROPHENYL 8-METHYL-2-(4-METHYLPHENYL)-4-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets. The nitrophenyl and quinoline groups may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial and anticancer activities.
2-Cyano-N-(4-nitrophenyl) acetamide: Used in the synthesis of biologically active heterocyclic compounds.
Uniqueness
4-NITROPHENYL 8-METHYL-2-(4-METHYLPHENYL)-4-QUINOLINECARBOXYLATE is unique due to its specific substitution pattern on the quinoline core, which may confer distinct chemical and biological properties compared to other quinoline derivatives.
Properties
Molecular Formula |
C24H18N2O4 |
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Molecular Weight |
398.4 g/mol |
IUPAC Name |
(4-nitrophenyl) 8-methyl-2-(4-methylphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C24H18N2O4/c1-15-6-8-17(9-7-15)22-14-21(20-5-3-4-16(2)23(20)25-22)24(27)30-19-12-10-18(11-13-19)26(28)29/h3-14H,1-2H3 |
InChI Key |
UFRFHLJDSMYSPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)OC4=CC=C(C=C4)[N+](=O)[O-])C |
Origin of Product |
United States |
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